molecular formula C15H8BrN3OS2 B2526544 5-bromo-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-47-5

5-bromo-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2526544
CAS RN: 391223-47-5
M. Wt: 390.27
InChI Key: OSMBWPKSPBNXGW-UHFFFAOYSA-N
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Description

“5-bromo-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that contains a thiazole ring, which is a heterocycle with sulfur and nitrogen . The compound is part of a class of molecules that have been studied for their pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of various aromatic aldehydes with 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine in absolute ethanol . The synthesized compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis of Derivatives

The compound can be synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . This process is carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .

Role in Material Science

Functionalized derivatives of thiophene, including this compound, have massively contributed to the growth of chemistry materials . They have shown promising developments towards new technologies in electronics .

Use in Agrochemical Fields

Thiophene-derived small organic molecules, such as this compound, have shown a wide variety of applications including in the agrochemical field .

Pharmaceutical Applications

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are utilized in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Use in Catalytic Protodeboronation

Organoboron compounds, including this compound, are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling .

Future Directions

The future directions for “5-bromo-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide” could involve further studies on its pharmacological activities. The compound could potentially be used as a lead compound for rational drug designing .

properties

IUPAC Name

5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMBWPKSPBNXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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